

N,3-Dimethylbutanamide: An Evaluation of its Potential as a Ligand

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *n,3-dimethylbutanamide*

Cat. No.: B1633665

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

N,3-dimethylbutanamide, a simple amide, presents a structural motif with potential for coordination chemistry and, by extension, applications in catalysis and drug development. However, a comprehensive review of publicly available scientific literature reveals a significant gap in research directly investigating its efficacy and characteristics as a ligand. While its role as a chemical intermediate in the synthesis of more complex molecules is noted, its direct coordination to metal centers or binding to biological targets remains largely unexplored.[1] This guide, therefore, aims to provide a foundational understanding of **N,3-dimethylbutanamide** based on its known properties and contextualizes its potential by drawing comparisons with well-established ligand classes.

Physicochemical Properties

A summary of the key physicochemical properties of **N,3-dimethylbutanamide** is presented in Table 1. These properties are essential for any initial assessment of a compound's potential as a ligand, influencing its solubility, stability, and potential interactions.

Property	Value	Source
Molecular Formula	C6H13NO	PubChem[2][3]
Molecular Weight	115.17 g/mol	PubChem[2][4]
IUPAC Name	N,3-dimethylbutanamide	PubChem[2]
CAS Number	21458-36-6	Guidechem[3]
Canonical SMILES	CC(C)CC(=O)NC	PubChem[2][3]
Hydrogen Bond Donor Count	1	Guidechem[3]
Hydrogen Bond Acceptor Count	1	Guidechem[3]
Rotatable Bond Count	2	Guidechem[3]

N,3-Dimethylbutanamide as a Chemical Intermediate

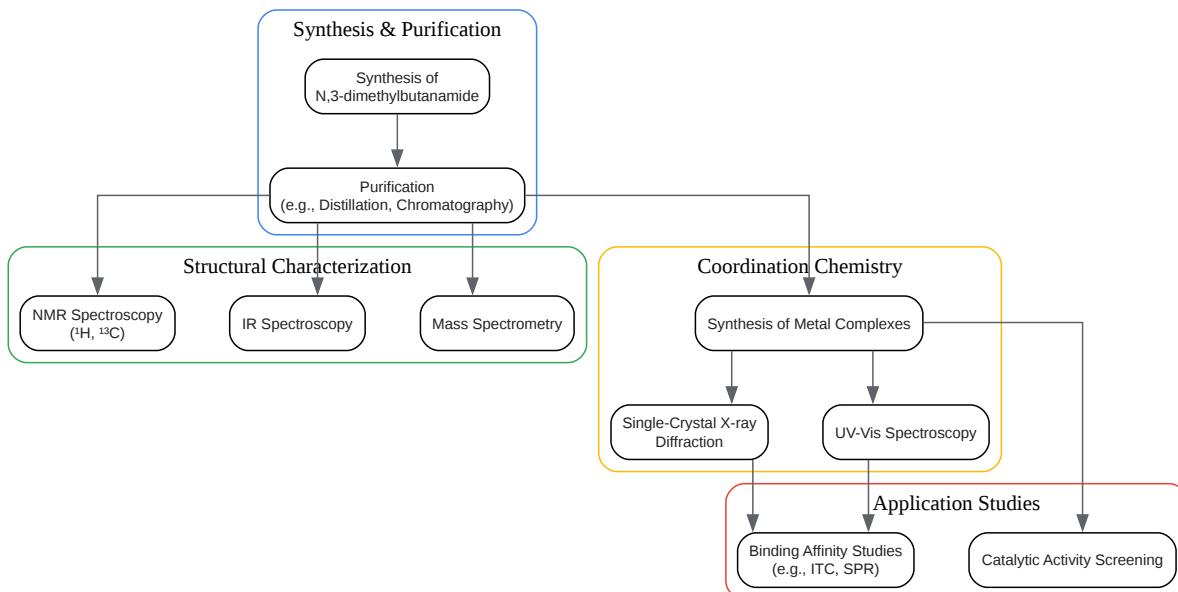
Current literature and chemical supplier information primarily categorize **N,3-dimethylbutanamide** as a versatile organic intermediate.[1] This indicates its use as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] Its chemical structure, featuring an amide group and a branched alkyl chain, allows for a variety of chemical transformations.

Potential as a Ligand: A Theoretical Perspective

The amide functional group is the key to the potential ligand properties of **N,3-dimethylbutanamide**. Amides are known to act as ligands, typically coordinating to metal ions through the oxygen atom, which is more Lewis basic than the nitrogen atom due to resonance. The lone pair on the nitrogen atom is delocalized into the carbonyl group, reducing its availability for coordination.

The isobutyl group (3-methylbutyl) introduces steric bulk, which could influence the coordination geometry and the stability of the resulting metal complex. This steric hindrance might lead to selective binding or catalytic activity.

Comparative Context: Amide Ligands vs. Other Ligand Classes


To understand the potential of **N,3-dimethylbutanamide**, it is useful to compare the general characteristics of amide ligands to other common ligand classes in coordination chemistry and drug design.

- Amines: Primary and secondary amines are common ligands that coordinate through the nitrogen lone pair. They are generally stronger Lewis bases than amides.
- Phosphines: Phosphine ligands (PR_3) are soft ligands that form strong bonds with soft metal ions. They are crucial in catalysis. The phosphorus atom is the donor.
- Carboxylates: Carboxylate groups ($RCOO^-$) are versatile ligands that can coordinate in a monodentate, bidentate, or bridging fashion through the oxygen atoms. They are hard ligands.

Compared to these, amide ligands are generally considered weaker donors. However, the specific steric and electronic properties of **N,3-dimethylbutanamide** could lead to unique coordination behavior.

Experimental Workflow for Ligand Characterization

For researchers interested in exploring the ligand properties of **N,3-dimethylbutanamide**, a general experimental workflow is outlined below. This workflow provides a systematic approach to characterizing a novel ligand and its complexes.

[Click to download full resolution via product page](#)

General workflow for the characterization of a novel ligand.

Structure of N,3-Dimethylbutanamide

The chemical structure of **N,3-dimethylbutanamide** is depicted below.

Chemical structure of **N,3-dimethylbutanamide**.

Conclusion

While **N,3-dimethylbutanamide** is commercially available and used as a chemical intermediate, its potential as a primary ligand in coordination chemistry and drug development remains an open area for research. The information presented here provides a starting point for

scientists who may be interested in exploring this compound's coordination properties. Future experimental work is necessary to determine its binding affinities, coordination modes, and potential applications in catalysis or as a pharmacophore. The lack of published data underscores an opportunity for novel research in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. Butanamide, N,3-dimethyl | C6H13NO | CID 528604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. N,3-Dimethylbutanamide | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [N,3-Dimethylbutanamide: An Evaluation of its Potential as a Ligand]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1633665#comparative-study-of-n-3-dimethylbutanamide-as-a-ligand>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com